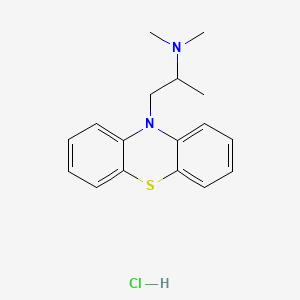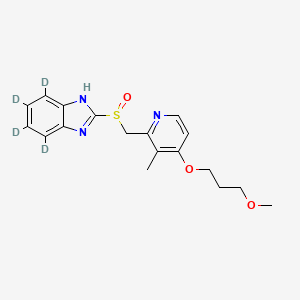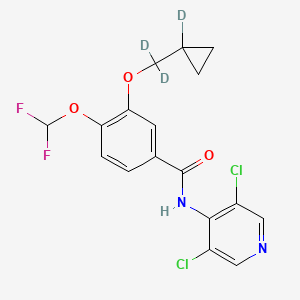
Desmosterol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Desmosterol is a precursor of cholesterol synthesis. The enzyme 24-dehydrocholesterol reductase catalyzes this step . It lacks a double bond between C24 and C25, which is present in cholesterol .Molecular Structure Analysis
The molecular formula of Desmosterol-d6 is C27H38OD6 . The percent composition is C 83.01%, H 12.90%, O 4.10% .Chemical Reactions Analysis
This compound is used as a substitute to desmosterol in hepatitis C virus (HCV) based viral assays to rescue replication . Desmosterol being a C27 sterol intermediate is implicated in the Alzheimer’s disease (AD) pathogenesis .Physical and Chemical Properties Analysis
This compound is not hygroscopic and not light sensitive . The storage temperature is -20°C .Aplicaciones Científicas De Investigación
Cromatografía Líquida de Monitoreo de Reacciones Múltiples (LC-MRM)
Desmosterol-d6 se ha utilizado como un estándar deuterado en cromatografía líquida de monitoreo de reacciones múltiples (LC-MRM) {svg_1}. Esta aplicación es crucial en el campo de la química analítica para la detección y cuantificación de sustancias específicas en mezclas complejas {svg_2}.
Cromatografía Líquida de Alta Eficacia/Espectrometría de Masas en Tándem de Ionización por Electrospray (HPLC-ESI-MS)
This compound sirve como un estándar deuterado en cromatografía líquida de alta eficacia/espectrometría de masas en tándem de ionización por electrospray (HPLC-ESI-MS) {svg_3}. Esta técnica se utiliza ampliamente en el campo de la bioquímica para el análisis de muestras biológicas {svg_4}.
Investigación de la Enfermedad de Alzheimer (EA)
This compound se utiliza para la adición a homogeneizados de tejido cerebral de la enfermedad de Alzheimer (EA) para el análisis de cromatografía líquida-espectrometría de masas (LC-MS) {svg_5}. Como un intermedio de esterol C27, el Desmosterol está implicado en la patogenia de la enfermedad de Alzheimer (EA) {svg_6}.
Investigación de la Neurogénesis
Los bajos niveles de Desmosterol en el hipocampo impactan directamente la diferenciación de células progenitoras en neuronas {svg_7}. Esto hace que this compound sea una herramienta valiosa en el estudio de la neurogénesis y la comprensión de los mecanismos detrás del desarrollo neuronal {svg_8}.
Ensayos del Virus de la Hepatitis C (VHC)
This compound se utiliza como sustituto del desmosterol en los ensayos virales basados en el virus de la hepatitis C (VHC) para rescatar la replicación {svg_9}. Esta aplicación es significativa en la investigación de virología, particularmente en el estudio de los mecanismos de replicación del VHC {svg_10}.
Investigación de la Señalización Inflamatoria
El Desmosterol es un agonista del receptor X del hígado (LXR) y regula la señalización inflamatoria en los macrófagos {svg_11}. Esto hace que this compound sea una herramienta potencial en el estudio del papel de los LXR en la inflamación y la respuesta inmune {svg_12}.
Mecanismo De Acción
Target of Action
Desmosterol-d6, a deuterium-labeled form of Desmosterol , primarily targets the 3-hydroxysterol 24-reductase (DHCR24) enzyme . This enzyme catalyzes the conversion of Desmosterol to cholesterol . Desmosterol also acts as a specific agonist of the nuclear receptor RORγ .
Mode of Action
This compound interacts with its targets to modulate various biological processes. It inhibits the DHCR24 enzyme, thereby affecting the conversion of Desmosterol to cholesterol . As an agonist of RORγ, this compound can elevate the expression of RORγ at mRNA and protein levels .
Biochemical Pathways
This compound is involved in the Bloch pathway of cholesterol biosynthesis . It serves as the immediate precursor of cholesterol in this pathway . The compound plays a pivotal role in modulating core genes involved in oxidative stress and inflammatory response processes . It significantly down-regulates genes enrolled in the oxidative process and cholesterol homeostasis pathway .
Pharmacokinetics
Deuterium substitution in drug molecules, such as this compound, has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
This compound has several molecular and cellular effects. It decreases cellular reactive oxygen species (ROS) levels . In contrast, it remarkably upregulates key inflammatory genes, including IL-6, TNF-α, and IFN-γ . It also impacts progenitor cell differentiation into neurons .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s action may vary depending on the specific cellular environment. In the context of hepatitis C virus (HCV) based viral assays, this compound is used as a substitute to desmosterol to rescue replication .
Direcciones Futuras
Desmosterol-d6 has been used as a deuterated standard in liquid chromatography multiple reaction monitoring (LC-MRM) and high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (HPLC-ESI-MS) for spiking brain tissue homogenate from Alzheimer’s disease (AD) for liquid chromatography-mass spectrometry (LC-MS) analysis . It may be helpful in anti-oxidation treatment and immunotherapy in the future .
Análisis Bioquímico
Biochemical Properties
Desmosterol-d6 plays a crucial role in biochemical reactions, particularly in the biosynthesis of cholesterol. It interacts with several enzymes, including 3β-hydroxysterol Δ24-reductase (DHCR24), which catalyzes the conversion of desmosterol to cholesterol. This interaction is essential for maintaining cholesterol homeostasis in cells. This compound, being a stable isotope-labeled compound, is used as a tracer in various biochemical assays to study the pharmacokinetics and metabolic profiles of drugs .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the inflammatory response and oxidative stress pathways in intestinal epithelial cells. This compound treatment leads to a significant down-regulation of genes involved in oxidative processes and cholesterol homeostasis, while upregulating key inflammatory genes such as IL-6, TNF-α, and IFN-γ . Additionally, desmosterol is known to contribute to cell membrane fluidity and promote sperm maturation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It acts as a ligand for nuclear receptors such as liver X receptor (LXR) and retinoid X receptor (RXR), which play a role in regulating cholesterol homeostasis and immune responses in macrophages . This compound also influences gene expression by modulating the activity of these nuclear receptors, leading to changes in the expression of genes involved in cholesterol metabolism and inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is known to be stable under specific storage conditions, such as -20°C for up to three years in powder form and six months in solution at -80°C . Long-term studies have shown that desmosterol can modulate core genes involved in oxidative stress and inflammatory response processes in intestinal epithelial cells, with significant changes observed in gene expression over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that high levels of desmosterol can replace cholesterol in the retina, both structurally and functionally, without causing adverse effects . In models of desmosterolosis, elevated levels of desmosterol and reduced levels of cholesterol can lead to congenital anomalies and other health issues . These findings highlight the importance of dosage in determining the physiological effects of this compound.
Metabolic Pathways
This compound is involved in the Bloch pathway of cholesterol biosynthesis, where it serves as the immediate precursor to cholesterol. It interacts with enzymes such as DHCR24, which catalyzes its conversion to cholesterol . This pathway is crucial for maintaining cholesterol homeostasis in cells and tissues. This compound, as a stable isotope-labeled compound, is used to study metabolic flux and the effects of various drugs on cholesterol metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through plasma lipoproteins. It is predominantly carried by high-density lipoprotein (HDL) and low-density lipoprotein (LDL), with HDL playing a significant role in exporting desmosterol from cells . This transport mechanism is essential for maintaining cholesterol homeostasis and preventing the accumulation of cholesterol intermediates in cells.
Subcellular Localization
This compound is localized within various subcellular compartments, including the plasma membrane and mitochondria. Its low levels in the hippocampus have been shown to impact progenitor cell differentiation into neurons . This compound is also used as a substitute for desmosterol in viral assays to rescue replication, highlighting its importance in cellular processes .
Propiedades
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSXSVCZWQODGV-QSOBUISFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












